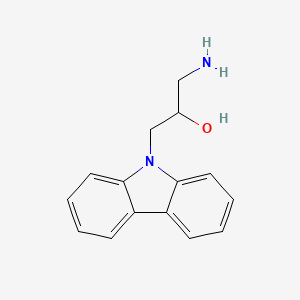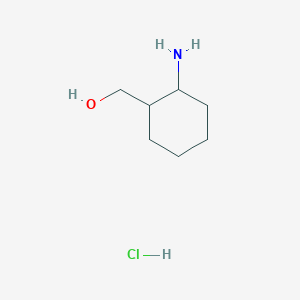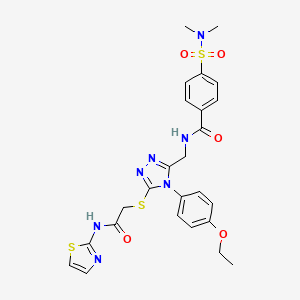
1-Amino-3-carbazol-9-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Amino-3-carbazol-9-yl-propan-2-ol” is a biochemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O . This indicates that the molecule consists of a carbazole group attached to a propan-2-ol group via an amino linkage .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 240.30 and its molecular formula is C15H16N2O .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
1. Schiff Base Formation : The condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde resulted in the formation of a Schiff base. This process showcases the compound's utility in synthesizing complex organic molecules with potential for further chemical modifications and applications in material science or as intermediates in pharmaceuticals (Warad et al., 2018).
Antifungal and Antibacterial Properties
2. Hybrid Molecule Synthesis : A study on the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules demonstrated significant antifungal and antibacterial activities. This highlights the compound's potential in contributing to the development of new antifungal agents (Rad et al., 2016).
Corrosion Inhibition
3. Corrosion Inhibition : Amino acid-based corrosion inhibitors, including those related to carbazole structures, have shown high efficiency in protecting mild steel from corrosion, indicating the application of such compounds in industrial processes and materials protection (Srivastava et al., 2017).
Drug Discovery and Pharmacology
4. Multipotent Chaperone Discovery : The discovery of a multipotent chaperone with strong anti-prion, anti-colon cancer, and anti-influenza virus activities suggests the broad therapeutic potential of carbazole derivatives in treating multiple diseases (Yamashita et al., 2020).
5. Neurogenesis Enhancement : Compounds derived from P7C3 and its derivatives, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, have been shown to increase neurogenesis in rat neural stem cells. This highlights the potential application of such compounds in treating neurodegenerative diseases or injuries (Shin et al., 2015).
6. Anticancer Activity : Novel carbazole aminoalcohols were synthesized and demonstrated potent antiproliferative activity against human tumor cell lines. These compounds act as topoisomerase I poisons, indicating their potential as anticancer agents (Wang et al., 2016).
Bioinformatics and Drug Development
7. Bioinformatics Characterization for Brain Disorders : Schiff bases derived from carbazole compounds were characterized for their potential applicability in treating neurodegenerative diseases, such as Alzheimer's disease. This study utilized bioinformatics tools to predict drug-likeness and therapeutic target binding, emphasizing the importance of computational methods in drug discovery (Avram et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-3-carbazol-9-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-9-11(18)10-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-8,11,18H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWVRRUBQSAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2-Chlorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B2895300.png)
![1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2895301.png)


![2-(4-((4-fluorophenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2895305.png)
![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2895307.png)
![Ethyl 2-(2-hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2895308.png)

![2-Pyrrolidin-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2895310.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-acetamidobenzamide](/img/structure/B2895315.png)
